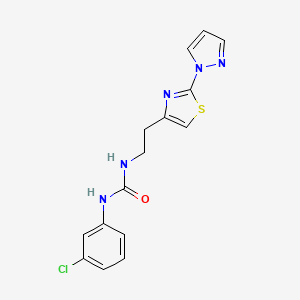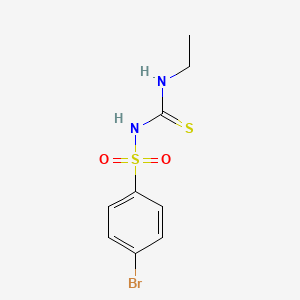![molecular formula C23H16ClFN4O2 B2480637 2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1358435-86-5](/img/structure/B2480637.png)
2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar triazoloquinazoline derivatives involves multi-step reactions including ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions. The structural properties of these compounds are typically confirmed through a combination of spectroscopic methods (1H NMR, 13C NMR, MS, FT-IR) and X-ray crystallography, ensuring the identification of the desired product with high precision (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure of triazoloquinazoline derivatives is often confirmed through density functional theory (DFT) calculations and X-ray diffraction analysis. These methods provide insights into the compound's geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals, offering a comprehensive understanding of its structure at the molecular level (Zhou et al., 2021).
Chemical Reactions and Properties
Triazoloquinazolines undergo various chemical reactions, including regioselective synthesis and reactions with N-nucleophiles, demonstrating their versatile chemical behavior. These reactions are pivotal for the further chemical modification and derivatization of the core structure, enabling the exploration of novel biological activities (Wu et al., 2022).
Physical Properties Analysis
The physical properties of triazoloquinazoline derivatives, such as solubility and crystallinity, are crucial for their application in various fields. Single-crystal X-ray diffraction provides detailed insights into the crystal structure, which is essential for understanding the compound's physical characteristics and behavior in different environments (Liu et al., 2022).
科学的研究の応用
Antitumor Activity
A study synthesized a compound structurally related to 2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione, and evaluated its antitumor activity. It was found to have significant inhibitory effects on human hepatoma cells SMMC7721 and human melanoma cells A375, suggesting potential applications in cancer treatment (Zhou et al., 2021).
Binding Affinity to Benzodiazepine Receptor
Another research focused on the synthesis of compounds similar to this compound and assessed their affinity for the benzodiazepine (BZ) receptor. This research is valuable for understanding the potential neurological or psychopharmacological applications of such compounds (Francis et al., 1991).
AMPA Receptor Antagonists
A study evaluated similar triazoloquinazoline derivatives for their affinity at the AMPA receptor, which is a type of glutamate receptor. The findings indicate that these compounds are potent AMPA receptor antagonists, suggesting potential applications in neurological disorders (Catarzi et al., 2010).
Antimicrobial Activity
Research on 2-ethoxyquinazolin derivatives, related to the compound , demonstrated antimicrobial activity against various bacterial strains. This indicates potential use in the development of new antimicrobial agents (El-Hashash et al., 2011).
Structural and Molecular Studies
Several studies focused on the synthesis, crystal structure, and molecular docking of compounds similar to this compound. These works contribute to understanding the molecular interactions and potential biological activity of such compounds (Wu et al., 2021).
Anticancer Activity
Research has been conducted on various triazoloquinazoline derivatives for their potential anticancer activity. These compounds were found to exhibit significant cytotoxic effects on cancer cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
H1-Antihistaminic Activity
A series of triazoloquinazolinone derivatives were synthesized and tested for H1-antihistaminic activity. This indicates potential therapeutic applications in treating allergic reactions (Alagarsamy et al., 2007).
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4O2/c24-17-9-5-16(6-10-17)14-28-23(31)29-20-4-2-1-3-19(20)21(30)27(22(29)26-28)13-15-7-11-18(25)12-8-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFFZVCGFDPRHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)
![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)


![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2480565.png)
![(5R,8S)-10-((E)-styrylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2480567.png)
![(3R,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2480568.png)





![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)